molecular formula C13H7ClF2O2 B6400311 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% CAS No. 1262011-53-9

4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95%

Cat. No. B6400311
CAS RN: 1262011-53-9
M. Wt: 268.64 g/mol
InChI Key: HATGNJTUHWUIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% (4-CBFPA) is a synthetic compound that is used in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 181-183°C. 4-CBFPA is used in a variety of scientific applications, including as a reagent in organic synthesis, as a ligand in transition metal chemistry, and as a biochemical agent in pharmacology and biochemistry.

Mechanism of Action

4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% is believed to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is thought to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions. In addition, 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% is believed to inhibit the activity of certain G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, as well as to inhibit the activity of certain G-protein coupled receptors, such as the serotonin receptor. In addition, 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal studies.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a high solubility in organic solvents, making it easy to work with. In addition, 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% is relatively inexpensive and has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% is toxic and should be handled with caution.

Future Directions

There are several possible future directions for research involving 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95%. For example, further research could be conducted to investigate the effects of 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% on other enzymes and G-protein coupled receptors. In addition, research could be conducted to explore the potential therapeutic applications of 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95%, such as its use as an anti-inflammatory or analgesic agent. Finally, research could be conducted to investigate the mechanism of action of 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% and to develop methods for synthesizing it more efficiently.

Synthesis Methods

4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% can be synthesized by reacting 2,5-difluorobenzoic acid with chloroacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% is used as a reagent in organic synthesis due to its high reactivity and solubility in organic solvents. It is also used in transition metal chemistry as a ligand, as well as in pharmacology and biochemistry as a biochemical agent. In pharmacology, 4-Chloro-3-(2,5-difluorophenyl)benzoic acid, 95% has been used to study the effects of different drugs on the body, as well as to investigate the mechanism of action of certain drugs.

properties

IUPAC Name

4-chloro-3-(2,5-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-3-1-7(13(17)18)5-9(11)10-6-8(15)2-4-12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATGNJTUHWUIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689728
Record name 6-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262011-53-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′,5′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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